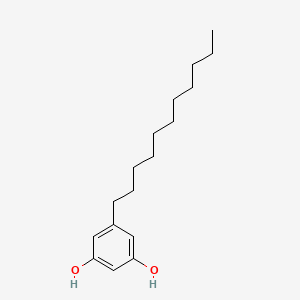
5-Undecylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Undecylbenzene-1,3-diol is a natural product found in Aegiceras corniculatum and Persoonia elliptica with data available.
Aplicaciones Científicas De Investigación
Volumetric Properties
1-Phenylundecane, a compound related to 5-Undecylbenzene-1,3-diol, has been studied for its volumetric properties under various temperatures and pressures. The research by Milhet, Baylaucq, and Boned (2005) provided insights into its density, isobaric thermal expansivity, and isothermal compressibility, which are crucial for understanding its physical behavior in different conditions (Milhet, Baylaucq, & Boned, 2005).
Antibacterial Screening
In the realm of medicinal chemistry, 5-Undecylbenzene-1,3-diol derivatives have been synthesized and evaluated for antibacterial properties. Juneja et al. (2013) synthesized novel bis-isoxazolyl/pyrazolyl-1,3-diols and assessed their antibacterial activity, providing insights into potential medical applications (Juneja et al., 2013).
Nano-composite Adsorbents
The compound 4-dodecyl-6-((4-(hexyloxy)phenyl)diazenyl) benzene-1,3-diol, structurally similar to 5-Undecylbenzene-1,3-diol, has been used in the development of nano-composite adsorbents for detecting and recovering cerium(III) ions. This research by Awual et al. (2015) highlights its potential in environmental and analytical chemistry applications (Awual et al., 2015).
Synthesis of Redox-Active Ligands
2,5-Diformylbenzene-1,4-diol has been used as a starting compound for synthesizing ditopic hydroquinone-based ligands, as reported by Kretz et al. (2007). This illustrates the compound's role in creating complex molecules with potential applications in materials science and catalysis (Kretz, Bats, Lerner, & Wagner, 2007).
Photothermally Induced Bergman Cyclization
A study on photothermally induced Bergman cyclization involving 4,5-bis(phenylethynyl)benzene-1,2-diol (Kraft et al., 2003) reveals the compound's role in generating polymeric products through thermal and photothermal reactions, important in materials science (Kraft et al., 2003).
Detection of Metal Ions and Nitroaromatic Compounds
A luminescent Eu(iii)-based coordination polymer synthesized using a derivative of benzene-1,3-diol has shown high selectivity and sensitivity in detecting metal ions and nitroaromatic compounds, as explored by Bogale et al. (2016). This has implications for environmental monitoring and safety applications (Bogale et al., 2016).
Propiedades
Número CAS |
34155-91-4 |
|---|---|
Nombre del producto |
5-Undecylbenzene-1,3-diol |
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
5-undecylbenzene-1,3-diol |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-15-12-16(18)14-17(19)13-15/h12-14,18-19H,2-11H2,1H3 |
Clave InChI |
SXRLJXDYAKBNRZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=CC(=CC(=C1)O)O |
SMILES canónico |
CCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.0]hexane-6-methanol](/img/structure/B1655201.png)
![2,5-Pyrrolidinedione, 3-[5-(1,1-dimethylethyl)-2-thienyl]-1-phenyl-](/img/structure/B1655203.png)

![(4Z)-4-[(3,4-dihydroxyphenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B1655205.png)

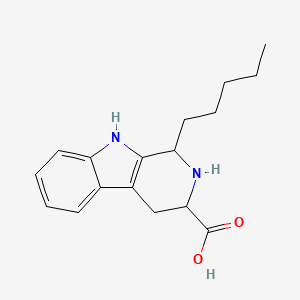
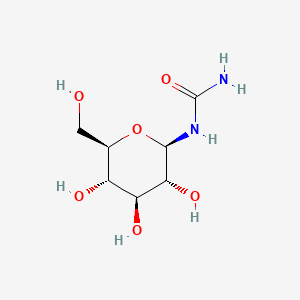
![7-Chloro-3-(2,6-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B1655212.png)


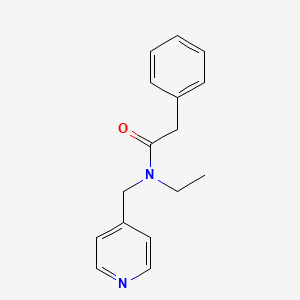

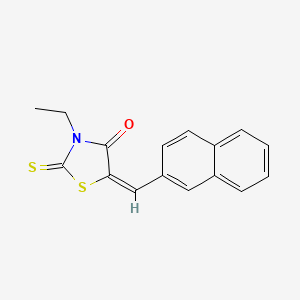
![2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1655223.png)